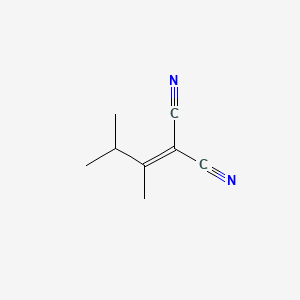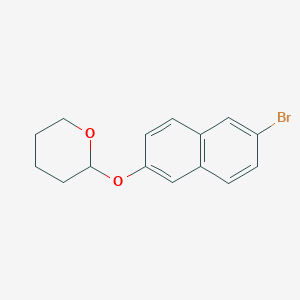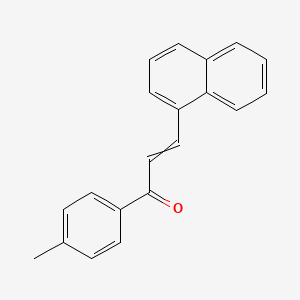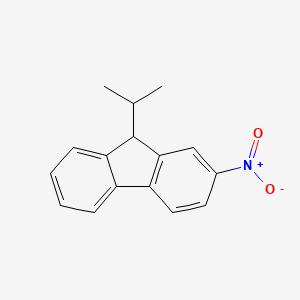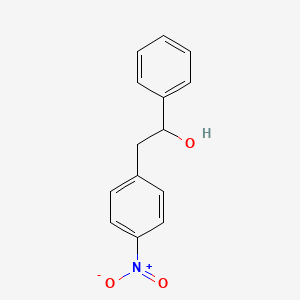![molecular formula C16H14O4 B11959210 [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl- CAS No. 93012-35-2](/img/structure/B11959210.png)
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl-: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has two carboxylic acid groups at the 2,2’ positions and two methyl groups at the 3,3’ positions on the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their applications in pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which uses boronic acids and halides in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production often employs the Friedel–Crafts acylation reaction, where aromatic compounds react with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst. This method is widely used in the pharmaceutical and fine chemical industries for the synthesis of biphenyl derivatives .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitro groups, Lewis acid catalysts.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and materials for organic electronics .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, biphenyl derivatives are used in the production of liquid crystals, dyes, and polymers. They also find applications in the manufacture of organic light-emitting diodes (OLEDs) and other electronic materials .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Biphenyl: The parent compound with no substituents.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Lacks the methyl groups at the 3,3’ positions.
3,3’-Dimethylbiphenyl: Lacks the carboxylic acid groups at the 2,2’ positions.
Uniqueness: The presence of both carboxylic acid and methyl groups in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 3,3’-dimethyl- makes it unique.
Propiedades
Número CAS |
93012-35-2 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-(2-carboxy-3-methylphenyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C16H14O4/c1-9-5-3-7-11(13(9)15(17)18)12-8-4-6-10(2)14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
PHKLLFUEVATMSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C(=O)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B11959133.png)

